nci126224
CAS No.: 65974-52-9
Cat. No.: VC0006085
Molecular Formula: C12H11NO6
Molecular Weight: 265.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 65974-52-9 |
---|---|
Molecular Formula | C12H11NO6 |
Molecular Weight | 265.22 g/mol |
IUPAC Name | dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate |
Standard InChI | InChI=1S/C12H11NO6/c1-18-11(14)9(12(15)19-2)7-8-5-3-4-6-10(8)13(16)17/h3-7H,1-2H3 |
Standard InChI Key | LKLMASCOTOBEMT-UHFFFAOYSA-N |
SMILES | COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Canonical SMILES | COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Chemical and Physical Properties of NCI126224
Structural and Molecular Characteristics
NCI126224 belongs to the arylidene malonate derivative family, featuring a nitro-substituted phenyl group conjugated to a malonate ester backbone. The compound’s structure is defined by the presence of a 2-nitrophenyl moiety linked via a methylidene bridge to a dimethyl propanedioate group. This configuration contributes to its unique reactivity and biological interactions .
Table 1: Molecular Properties of NCI126224
Property | Value |
---|---|
CAS Number | 65974-52-9 |
Molecular Formula | |
Molecular Weight | 265.22 g/mol |
Solubility | 125 mg/mL in DMSO |
Storage Conditions | -20°C |
Purity | ≥98% (HPLC) |
The compound’s solubility profile indicates preferential dissolution in polar aprotic solvents such as dimethyl sulfoxide (DMSO), which is critical for in vitro experimental preparations .
Synthetic Routes and Stability
NCI126224 is synthesized via a condensation reaction between 2-nitrobenzaldehyde and dimethyl malonate under basic conditions. Sodium ethoxide or potassium carbonate commonly catalyze this reaction, which proceeds in refluxing ethanol or methanol to yield the desired product . Industrial-scale production emphasizes optimization of reaction parameters (e.g., temperature, catalyst concentration) to enhance yield and purity, followed by purification via recrystallization or column chromatography. The compound demonstrates stability for over four years when stored at -20°C, ensuring long-term utility in research settings .
Mechanism of Action: TLR4 Antagonism and Signaling Inhibition
TLR4 Pathway Modulation
NCI126224 exerts its pharmacological effects by selectively antagonizing TLR4, a pattern recognition receptor central to innate immune responses. TLR4 activation by ligands such as lipopolysaccharide (LPS) triggers downstream signaling cascades involving myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF), culminating in nuclear factor-κB (NF-κB) activation and pro-inflammatory cytokine production .
NCI126224 disrupts this pathway by inhibiting LPS-induced NF-κB activity, as demonstrated in BV-2 microglial cells transfected with NF-κB luciferase reporters (IC = 5.92 µM) . This inhibition correlates with reduced transcription of cytokines such as IL-1β and TNF-α in RAW 264.7 macrophages, with IC values of 0.42 µM and 1.54 µM, respectively .
Nitric Oxide Suppression
A hallmark of NCI126224’s activity is its potent inhibition of nitric oxide (NO) production in macrophages. In LPS-stimulated RAW 264.7 cells, the compound suppresses NO synthesis with an IC of 0.31 µM, significantly outperforming its effects on TLR2/6-, TLR3-, TLR7/8-, and TLR1/2-mediated NO production . This selectivity underscores its specificity for TLR4-dependent pathways.
Table 2: Biological Activity of NCI126224 in Inflammatory Models
Parameter | IC (µM) | Cell Line/Model |
---|---|---|
NO Production Inhibition | 0.31 | RAW 264.7 Macrophages |
NF-κB Activity | 5.92 | BV-2 Microglia |
IL-1β Reduction | 0.42 | RAW 264.7 Macrophages |
TNF-α Reduction | 1.54 | RAW 264.7 Macrophages |
Pharmacological Applications and Research Findings
Anti-Inflammatory Therapeutics
NCI126224’s ability to dampen TLR4-driven inflammation positions it as a candidate for treating conditions such as sepsis, rheumatoid arthritis, and neuroinflammatory disorders. Preclinical studies highlight its efficacy in reducing cytokine storms and attenuating tissue damage in LPS-induced endotoxemia models .
Neuroprotection and Microglial Modulation
In BV-2 microglial cells, NCI126224 inhibits LPS-induced neuroinflammatory responses, suggesting potential applications in Alzheimer’s disease and multiple sclerosis . By curtailing microglial activation and subsequent neuronal damage, the compound may mitigate neurodegeneration.
Comparative Analysis with Analogues
While structurally similar to dimethyl 2-[(2-aminophenyl)methylidene]propanedioate (a nitro-reduced analogue), NCI126224’s nitro group confers distinct electronic and steric properties that enhance TLR4 binding affinity . Substitution of the nitro group with chloro or amino moieties diminishes activity, underscoring the critical role of nitro functionality in TLR4 antagonism .
Future Directions and Challenges
Exploration of Combination Therapies
Synergistic effects with existing anti-inflammatory agents (e.g., corticosteroids, biologics) could enhance therapeutic outcomes while minimizing dosages and side effects. Research into NCI126224’s interactions with other immune modulators remains an underexplored area .
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